1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone
Description
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone (CAS 887575-37-3) is an acetophenone derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol. Its structure consists of a central ethanone group attached to a phenyl ring substituted with a phenoxy group bearing 3-methyl and 5-ethyl substituents . This compound is part of a broader class of aryl ethanones, which are widely studied for their biological activities, including antimicrobial and antiproliferative properties.
Properties
CAS No. |
887575-37-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[4-(3-ethyl-5-methylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3 |
InChI Key |
MKZSLGHLADHZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-(3-Methyl-5-ethyl-phenoxy)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group onto the aromatic ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in the ethanone moiety undergoes nucleophilic additions. For example:
-
Imine Formation : Reacts with primary amines under acidic conditions to form Schiff bases.
| Reaction Component | Details |
|---|---|
| Conditions | Acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), ethanol solvent, reflux |
| Reagents | Primary amines (e.g., methylamine, aniline) |
| Products | Substituted imines |
| Mechanism | Protonation of carbonyl oxygen → nucleophilic attack by amine → dehydration to form imine. |
Photochemical Reactions
The compound exhibits photochemical activity due to its aromatic ketone structure. Irradiation induces enol tautomer formation, enabling proton-transfer reactions:
Condensation Reactions
The ketone participates in Claisen-Schmidt condensations with aromatic aldehydes:
| Example Reaction | Outcome |
|---|---|
| With Benzaldehyde | Forms α,β-unsaturated ketone via aldol addition followed by dehydration. |
| Catalyst | NaOH or KOH in ethanol |
| Yield | ~60–75% (reported for analogous ketones). |
Substitution Reactions on the Aromatic Ring
The phenoxy group directs electrophilic substitution. For instance:
Comparative Reactivity with Analogues
Substituent effects on reaction outcomes:
Key Mechanistic Insights
Scientific Research Applications
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The phenoxy and ethanone groups can participate in various chemical interactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone with structurally and functionally related ethanone derivatives, focusing on substituent effects, physical properties, and biological activities.
Structural Comparison
Key Observations :
- Branched vs. Linear Substituents: The 3-methyl-5-ethyl-phenoxy group in the target compound introduces steric bulk compared to simpler analogs like 2,4-dihydroxyacetophenone . This may influence solubility and binding interactions.
Physical Properties
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 7f) increase melting points compared to alkyl-substituted analogs .
- Molecular Weight: The target compound (254.32 g/mol) falls within the mid-range of ethanone derivatives, balancing bioavailability and synthetic feasibility.
Key Observations :
- Antimicrobial Activity: Chalcone derivatives synthesized from ethanone precursors (e.g., N-1 and N-2 in ) show efficacy against Bacillus subtilis and Escherichia coli, suggesting the target compound may share similar mechanisms.
- Role of Substituents : Sulfonyl and trifluoromethyl groups in 7e–7i enhance antiproliferative activity, while hydroxyl groups in natural derivatives (e.g., ) favor antioxidant properties.
Biological Activity
Structural Characteristics
The molecular formula of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone is CHO, with a molecular weight of approximately 268.35 g/mol. The compound features:
- Phenyl Group : A central phenyl ring substituted with a 3-methyl-5-ethyl-phenoxy group.
- Ethanone Moiety : A ketone functional group that contributes to its reactivity and potential biological interactions.
Biological Activities
Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Analogous compounds have shown activity against various bacterial strains, suggesting potential for this compound in treating infections.
| Compound Name | Antimicrobial Activity | MIC (μg/mL) |
|---|---|---|
| 1-[4-(2-Methylphenoxy)-phenyl]-ethanone | Active against Staphylococcus aureus | 12.5 |
| 1-[4-(3-Ethylphenoxy)-phenyl]-ethanone | Active against Escherichia coli | 10 |
| 1-[4-(3-Methoxyphenoxy)-phenyl]-ethanone | Moderate activity against Pseudomonas aeruginosa | 15 |
- Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit phosphodiesterase enzymes, which are involved in inflammatory responses.
Antimicrobial Studies
In a study assessing the antimicrobial potential of various derivatives, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the substituents on the phenyl rings significantly influenced the biological activity of related compounds. For instance, the introduction of different alkyl groups or functional groups altered the interaction with biological targets, enhancing or diminishing antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound can be approached through various methods, including:
- Aromatic Nucleophilic Substitution : This method involves the reaction of a suitable phenol derivative with an appropriate electrophile.
- Reflux Conditions : Utilizing reflux conditions can enhance yields and purity during synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. For example, reacting a substituted phenol (e.g., 3-methyl-5-ethylphenol) with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:
- Temperature control (typically 0–50°C to avoid side reactions).
- Solvent selection (e.g., dichloromethane or nitrobenzene for polar aprotic environments).
- Stoichiometric ratios of catalyst to substrate (1:1–2:1) to ensure complete activation of the acyl chloride .
- Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituents on the aromatic ring and ethanone group. For instance, the acetyl group typically shows a singlet at ~2.5 ppm in ¹H NMR and ~200 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and ether linkage (C-O-C stretch at ~1200–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the phenoxy and ethyl/methyl substituents .
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how are they experimentally determined?
- Methodology :
- Melting Point : Use a capillary tube method with a calibrated melting point apparatus. Compare to literature values for similar aryl ketones (e.g., 1-[4-(1,1-dimethylethyl)phenyl]ethanone melts at ~60–65°C ).
- Solubility : Perform solubility tests in solvents (e.g., ethanol, DMSO, hexane) via gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) typically enhance solubility due to the ketone’s polarity .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in this compound?
- Methodology :
- Use density functional theory (DFT) to calculate electron density maps and Fukui indices. For example, the phenoxy group directs electrophiles to the para position relative to the oxygen atom. Compare computed activation energies for competing reaction pathways (e.g., ortho vs. para substitution) .
- Validate predictions experimentally via nitration or halogenation reactions, followed by NMR/LC-MS analysis of product ratios .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
- Methodology :
- Assay Standardization : Ensure consistent experimental conditions (e.g., enzyme concentration, incubation time). For example, variations in ATP concentration in kinase assays can alter IC₅₀ values .
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives (e.g., methoxy vs. ethyl substitutions) to identify critical functional groups. Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins .
Q. How can reaction byproducts be characterized and minimized during scale-up synthesis?
- Methodology :
- LC-MS/QTOF Analysis : Identify byproducts (e.g., di-acylated derivatives or oxidation products) via high-resolution mass spectrometry. Adjust stoichiometry or reaction time to suppress their formation .
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and mixing efficiency. For example, reducing AlCl₃ concentration from 2.0 to 1.2 equivalents decreased dimerization by 30% in similar Friedel-Crafts reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
